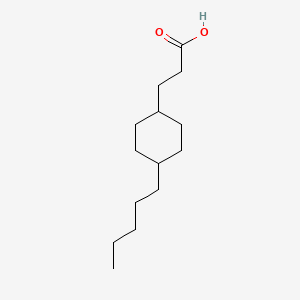
3-(trans-4-N-Pentylcyclohexyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trans-4-N-Pentylcyclohexyl)propionic acid is a chemical compound with the molecular formula C14H26O2. It is also known by its systematic name, cyclohexanepropanoic acid, 4-pentyl-, trans-. This compound is characterized by a cyclohexane ring substituted with a pentyl group and a propionic acid moiety. It is used primarily in research and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trans-4-N-Pentylcyclohexyl)propionic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the pentyl group: This step involves the alkylation of the cyclohexane ring with a pentyl halide under basic conditions.
Attachment of the propionic acid moiety: This can be done through a Friedel-Crafts acylation reaction, where the cyclohexane ring is acylated with propionic acid chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(trans-4-N-Pentylcyclohexyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3-(trans-4-N-Pentylcyclohexyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Medicine: Research into its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: It is used in the development of liquid crystal materials for display technologies.
Mecanismo De Acción
The mechanism of action of 3-(trans-4-N-Pentylcyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in lipid metabolism, such as cyclooxygenases.
Pathways Involved: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanepropanoic acid, 4-pentyl-, cis-: Similar structure but different stereochemistry.
Cyclohexanepropanoic acid, 4-butyl-, trans-: Similar structure but with a butyl group instead of a pentyl group.
Cyclohexanepropanoic acid, 4-pentyl-, trans-: Similar structure but with different functional groups.
Uniqueness
3-(trans-4-N-Pentylcyclohexyl)propionic acid is unique due to its specific combination of a cyclohexane ring, a pentyl group, and a propionic acid moiety. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
3-(4-pentylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
Clave InChI |
CWOFWNKARJIFNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


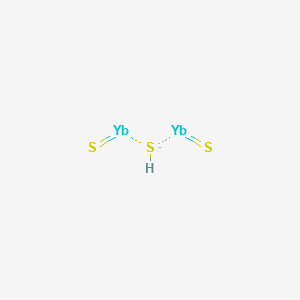
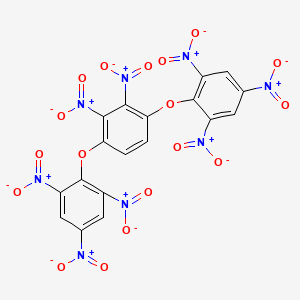
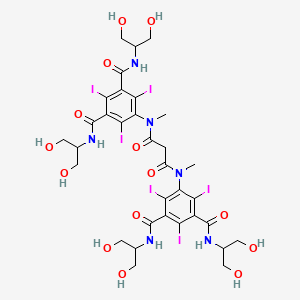
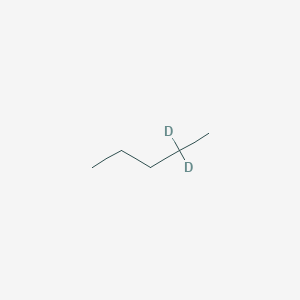
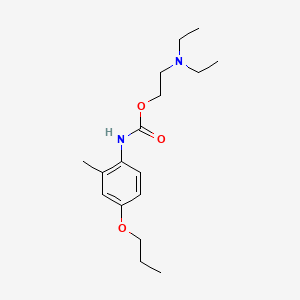
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
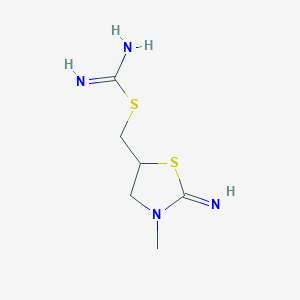
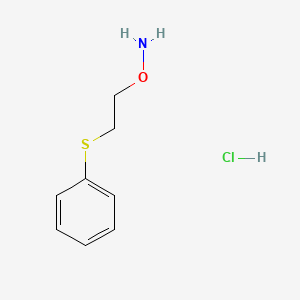
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)


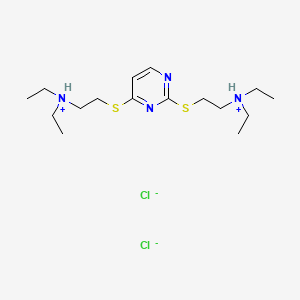
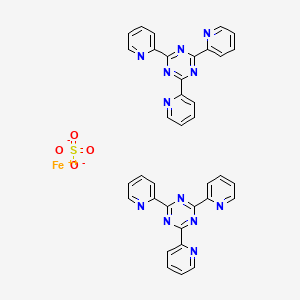
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
